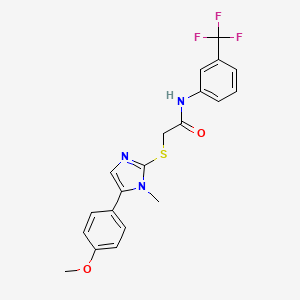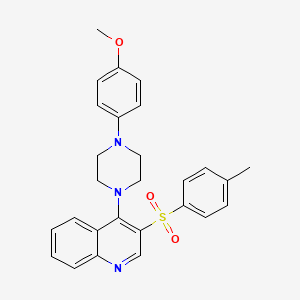![molecular formula C10H11BrF6N2O B2355648 4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856032-34-2](/img/structure/B2355648.png)
4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the molecular formula C10H11BrF6N2O and a molecular weight of 369.1 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H11BrF6N2O. It contains bromine, fluorine, and nitrogen atoms, which can form various bonds and contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the types of atoms it contains. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemoselective Synthesis : A method involving copper-catalyzed cycloaddition has been developed for preparing a series of 4-trifluoromethyl pyrazoles, which could potentially include derivatives similar to the compound . This method provides moderate to excellent yields with excellent regioselectivity (Lu et al., 2019).
Bromination Techniques : Research has been conducted on the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, leading to the synthesis of α-bromo compounds, which are efficient precursors for various pyrazole derivatives (Pundeer et al., 2013).
Methylation Studies : The methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol has been explored, providing insights into the potential chemical transformations of the compound (Kleizienė et al., 2009).
Tautomerism Analysis : Tautomerism in pyrazoles, including those with a 4-bromo substitution, has been studied, contributing to understanding the compound's structural behavior (Trofimenko et al., 2007).
Biological and Pharmacological Applications
Antibacterial and Antifungal Activities : Certain pyrazole derivatives, including those with a bromo group, have been synthesized and evaluated for their antibacterial and antifungal properties, showcasing potential pharmaceutical applications (Du et al., 2015).
Cytotoxicity Evaluation : Novel compounds, including those with a bromo-pyrazole structure, have been synthesized and assessed for their cytotoxicity against various tumor cell lines. This research is significant for cancer therapy and drug development (Huang et al., 2017).
Propriétés
IUPAC Name |
4-bromo-3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF6N2O/c11-7-5-19(3-1-9(12,13)14)18-8(7)6-20-4-2-10(15,16)17/h5H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFBCWUEPCJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)
![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)



![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)